5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5 and a 2,6-dichlorobenzylidene Schiff base at position 3.
The synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes. For example, analogous compounds are synthesized by reacting 4-amino-triazole-3-thiol derivatives with 2,6-dichlorobenzaldehyde in glacial acetic acid under reflux, followed by purification . The presence of electron-withdrawing chlorine atoms enhances stability and influences binding affinity to biological targets .
Properties
CAS No. |
478254-03-4 |
|---|---|
Molecular Formula |
C15H9Cl3N4S |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-11-5-2-1-4-9(11)14-20-21-15(23)22(14)19-8-10-12(17)6-3-7-13(10)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
VMFIUOYBMBSZMW-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol
The synthesis begins with the preparation of the triazole-thiol precursor. A well-established method involves the cyclocondensation of 2-chlorophenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (80–90°C for 6–8 hours). The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of sodium hydroxide, yielding 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
Key reaction:
The product is purified via recrystallization from ethanol, achieving yields of 72–78%.
Schiff Base Formation with 2,6-Dichlorobenzaldehyde
The target compound is synthesized by reacting the triazole-thiol precursor with 2,6-dichlorobenzaldehyde in glacial acetic acid. The aldehyde undergoes nucleophilic attack by the amino group on the triazole ring, forming a Schiff base (imine) linkage.
Optimized conditions:
-
Molar ratio: 1:1.2 (triazole-thiol : aldehyde)
-
Solvent: Glacial acetic acid
-
Temperature: 60–70°C
Mechanism:
Post-reaction, the mixture is cooled to 4°C, and the precipitate is filtered and washed with cold ethanol. Yields typically range from 65% to 70%.
Advanced Synthetic Methodologies
Solvent-Free Mechanochemical Synthesis
Recent studies highlight solvent-free methods using ball milling to enhance reaction efficiency. The triazole-thiol and aldehyde are ground with a catalytic amount of p-toluenesulfonic acid (PTSA) for 30–45 minutes, achieving 85% yield. This approach reduces waste and eliminates toxic solvents.
Advantages:
-
Energy efficiency: 50% reduction in reaction time.
-
Scalability: Suitable for gram-scale synthesis.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 100°C) accelerates Schiff base formation, completing the reaction in 15–20 minutes. Ethanol is used as a green solvent, with yields comparable to conventional methods (68–72%).
Purification and Characterization
Crystallization and Filtration
The crude product is dissolved in hot dimethylformamide (DMF) and filtered to remove insoluble impurities. Slow evaporation at room temperature yields needle-shaped crystals suitable for X-ray diffraction.
Spectroscopic Analysis
-
1H NMR (400 MHz, DMSO-d6):
δ 8.42 (s, 1H, CH=N), 7.68–7.24 (m, 6H, aromatic), 4.12 (s, 1H, SH). -
FT-IR (KBr):
ν 1590 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H), 690 cm⁻¹ (C-Cl). -
HPLC-MS:
m/z 412.93 [M+H]⁺ (calculated for C₁₅H₉Cl₃N₄S: 412.96).
Yield Optimization and Critical Parameters
Effect of Solvent Polarity
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but require higher temperatures. Non-polar solvents (toluene) result in lower yields (<50%) due to poor reagent miscibility.
Table 1: Solvent impact on reaction yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Glacial acetic acid | 70 | 4.5 |
| Ethanol | 65 | 6 |
| DMF | 68 | 3 |
| Toluene | 42 | 8 |
Catalytic Additives
The addition of molecular sieves (4Å) increases yield to 78% by absorbing water and shifting the equilibrium toward imine formation.
Applications and Derivatives
The compound serves as a precursor for antimicrobial and anticancer agents. Schiff base derivatives exhibit enhanced bioactivity due to the electron-withdrawing chloro groups, which improve membrane permeability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.
Substitution: The chlorophenyl and dichlorobenzylidene groups can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a candidate for further biological evaluation.
Medicine
Medicinal chemistry explores triazole derivatives for drug development. This compound’s structure suggests potential pharmacological activities, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. The chlorophenyl and dichlorobenzylidene groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The biological and chemical properties of triazole-thiol derivatives are highly dependent on substituents at positions 4 and 5. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Electron-Withdrawing Groups : Chlorine substituents (e.g., 2,6-dichlorobenzylidene) increase electrophilicity, enhancing interactions with enzymatic targets .
- Solubility : Ethoxy () and methoxy groups () improve aqueous solubility compared to halogenated analogues.
- Toxicity : Fluorinated and methoxy-substituted derivatives exhibit lower acute toxicity than chlorinated variants .
Biological Activity
5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative data.
Chemical Structure and Properties
The compound's structure includes a triazole ring and a thiol group, which contribute to its chemical reactivity and biological interactions. The presence of chlorinated phenyl groups enhances its structural complexity.
Molecular Formula
- Chemical Formula: C15H9Cl3N4S
- Molecular Weight: 371.67 g/mol
Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Central to the compound's reactivity |
| Thiol Group | Contributes to biological activity |
| Chlorophenyl Groups | Enhance interaction with biological targets |
The biological activity of 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is thought to involve:
- Antimicrobial Activity: The compound may inhibit the synthesis of essential proteins in bacteria and fungi, thereby disrupting their growth and survival. Studies have indicated that it exhibits significant antibacterial and antifungal properties against various pathogens including Escherichia coli and Staphylococcus aureus .
- Anticancer Activity: Preliminary research suggests that this compound can interfere with enzymes critical for cell division in cancer cells. It has shown potential against several cancer cell lines, indicating a possible role as an anticancer agent .
Antimicrobial Studies
Research has demonstrated that 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits moderate to good antibacterial and antifungal activities. A comparative study using the disc diffusion method revealed the following results:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 20 | |
| S. aureus | 22 | |
| Pyricularia oryzae | 18 | |
| Rhizoctonia solani | 19 |
These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
The ability of this compound to inhibit cancer cell proliferation suggests its potential as a therapeutic agent in oncology.
Case Studies
A study involving various triazole derivatives highlighted the enhanced biological activity conferred by specific substitutions on the triazole ring. In particular, compounds with chlorinated phenyl groups showed improved antimicrobial efficacy compared to their non-chlorinated counterparts .
Comparative Analysis with Similar Compounds
The uniqueness of 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of chlorinated phenyl groups and thiol functionality. A comparative analysis with similar compounds reveals:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol | Moderate | None |
| 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | Low | None |
| 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino) | High | Moderate |
This table illustrates that the presence of specific substituents significantly influences both antimicrobial and anticancer activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via a multi-step condensation process. A common route involves:
- Step 1 : Reaction of a substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde) with a hydrazide intermediate (e.g., 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol) in glacial acetic acid under reflux (2–4 hours) to form the Schiff base .
- Step 2 : Purification via recrystallization or column chromatography (e.g., silica gel with hexane:ethyl acetate) .
- Key Reagents : Thionyl chloride (for acyl halide formation), hydrazine hydrate, substituted aldehydes, and NaOH (for cyclization) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this triazole-thiol derivative?
- Methodological Answer :
- 1H/13C NMR : To confirm the Schiff base formation (δ ~8.5–9.5 ppm for imine protons) and aromatic substitution patterns .
- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ (C=N stretch) and ~2550–2600 cm⁻¹ (S-H stretch, if unoxidized) .
- HR-MS : To verify molecular ion peaks (e.g., [M+H]+) and purity .
- Elemental Analysis : For empirical formula validation .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination against Staphylococcus aureus or Candida albicans) .
- Enzyme Inhibition : Colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) .
- In Vivo Toxicity : Acute toxicity studies (LD₅₀ determination in rodents) with follow-up histopathology .
Advanced Research Questions
Q. How can researchers investigate the multi-target inhibitory potential (e.g., cholinesterase, monoamine oxidase) of this triazole-thiol derivative, and what experimental frameworks are recommended?
- Methodological Answer :
- Multi-Target Enzyme Assays : Parallel screening using:
- Cholinesterase Inhibition : Ellman’s assay with acetylthiocholine iodide .
- Monoamine Oxidase (MAO) Inhibition : Fluorometric detection of H₂O₂ using Amplex Red .
- Data Interpretation : Compare IC₅₀ values (e.g., 1.50 μM for related triazoles ) and use molecular docking (AutoDock Vina) to identify binding interactions with enzyme active sites .
Q. What structural modifications enhance its antifungal activity, and how can SAR studies resolve contradictions in potency across derivatives?
- Methodological Answer :
- SAR Strategies :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzylidene moiety to boost antifungal activity (e.g., 4-fluorophenyl derivatives showed 4× higher potency than fluconazole ).
- Replace chlorine with bulkier substituents (e.g., tert-butyl) to improve membrane penetration .
- Contradiction Resolution : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic/steric effects with bioactivity .
Q. What computational methods are effective in predicting acute toxicity and ADME properties?
- Methodological Answer :
- QSAR Models : Utilize tools like Toxtree or ADMET Predictor™ to estimate LD₅₀ (e.g., predicted 1190 mg/kg for a dimethoxy analog ).
- Molecular Dynamics Simulations : Assess blood-brain barrier permeability (e.g., using GROMACS) based on logP values (~3.5 for chlorinated derivatives) .
Q. How can photochemical instability (e.g., E/Z isomerization) impact bioactivity, and what mitigation strategies exist?
- Methodological Answer :
- Photoisomerization Analysis : Expose the compound to UV (365 nm) and monitor isomer ratios via HPLC. For example, E→Z isomerization (Φ = 0.32) may reduce target binding .
- Mitigation : Stabilize the active isomer via formulation (e.g., cyclodextrin encapsulation) or structural rigidification (e.g., introducing methyl groups ortho to the imine bond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
